(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine
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Overview
Description
(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanamine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine involves several stepsThe reaction conditions typically involve the use of reagents such as iodine, cyclopropanol, and methanamine under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine can be compared with other similar compounds, such as:
(3-chloropyridin-2-yl)methanamine: This compound has a chlorine atom instead of an iodine atom and exhibits different reactivity and properties.
(5-Chloropyridin-2-yl)methanamine: Another similar compound with a chlorine atom at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11IN2O |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(3-cyclopropyloxy-5-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11IN2O/c10-6-3-9(13-7-1-2-7)8(4-11)12-5-6/h3,5,7H,1-2,4,11H2 |
InChI Key |
JAJBEAZBLRSBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)I)CN |
Origin of Product |
United States |
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